molecular formula C17H25N3O4S B2672031 N-[(furan-2-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide CAS No. 2380178-30-1

N-[(furan-2-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide

Cat. No.: B2672031
CAS No.: 2380178-30-1
M. Wt: 367.46
InChI Key: KWHVCCQHADTDNR-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide is a complex organic compound that features a furan ring, a morpholine ring, and a thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The morpholine and thian rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N’-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide involves its interaction with various molecular targets. The furan ring can participate in π-π interactions, while the morpholine and thian rings can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c21-15(18-12-14-2-1-7-24-14)16(22)19-13-17(3-10-25-11-4-17)20-5-8-23-9-6-20/h1-2,7H,3-6,8-13H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHVCCQHADTDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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